molecular formula C6H6ClN3 B7933859 [1,2,4]Triazolo[4,3-a]pyridine;hydrochloride

[1,2,4]Triazolo[4,3-a]pyridine;hydrochloride

Cat. No. B7933859
M. Wt: 155.58 g/mol
InChI Key: NHRAJRBUGVSFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[4,3-a]pyridine;hydrochloride is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,4]Triazolo[4,3-a]pyridine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazolo[4,3-a]pyridine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications : Triazolopyridines, including [1,2,4]Triazolo[4,3-a]pyridine derivatives, are noted for their significant biological activity, making them valuable in pharmaceutical applications. They have been studied for their potential in the synthesis of various analogues with potential therapeutic uses (El-Kurdi et al., 2021).

  • Synthesis Methods : Research has focused on developing efficient synthesis methods for [1,2,4]Triazolo[4,3-a]pyridine derivatives. For instance, a palladium-catalyzed chemoselective method for their synthesis has been developed, highlighting the versatility of these compounds in chemical synthesis (Reichelt et al., 2010).

  • Herbicidal Activities : Some derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been identified to possess herbicidal activities, making them potential candidates for development into novel herbicides (Liu et al., 2015).

  • Biological Activities : Various studies have identified the diverse biological activities of [1,2,4]Triazolo[4,3-a]pyridine derivatives, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties. This highlights the compound's potential in the development of a range of therapeutic agents (Gandikota et al., 2017).

  • Antifungal Applications : Certain derivatives of [1,2,4]Triazolo[4,3-a]pyridine have shown promising antifungal activities, suggesting their potential use in combating fungal infections (Wang et al., 2018).

  • Anticonvulsant Activity : Specific [1,2,4]Triazolo[4,3-a]pyridine derivatives have been evaluated for their anticonvulsant activity, showing potential as therapeutic agents in the treatment of convulsive disorders (Guan et al., 2012).

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-4-9-5-7-8-6(9)3-1;/h1-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRAJRBUGVSFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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